molecular formula C17H24O3 B12531582 Ethanone, 2-[1-(2-hydroxy-1-methylethoxy)cyclohexyl]-1-phenyl- CAS No. 652146-16-2

Ethanone, 2-[1-(2-hydroxy-1-methylethoxy)cyclohexyl]-1-phenyl-

Cat. No.: B12531582
CAS No.: 652146-16-2
M. Wt: 276.4 g/mol
InChI Key: QKQBBZVIQSMPOZ-UHFFFAOYSA-N
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Description

Ethanone, 2-[1-(2-hydroxy-1-methylethoxy)cyclohexyl]-1-phenyl- (CAS 652146-16-2) is a structurally complex ketone derivative. Its core structure comprises an ethanone group (C=O) substituted at position 2 with a cyclohexyl ring bearing a 2-hydroxy-1-methylethoxy side chain and a phenyl group at position 1. This compound belongs to the hydroxyacetophenone family, characterized by their aromatic and alicyclic substituents influencing physicochemical and biological properties .

Properties

CAS No.

652146-16-2

Molecular Formula

C17H24O3

Molecular Weight

276.4 g/mol

IUPAC Name

2-[1-(1-hydroxypropan-2-yloxy)cyclohexyl]-1-phenylethanone

InChI

InChI=1S/C17H24O3/c1-14(13-18)20-17(10-6-3-7-11-17)12-16(19)15-8-4-2-5-9-15/h2,4-5,8-9,14,18H,3,6-7,10-13H2,1H3

InChI Key

QKQBBZVIQSMPOZ-UHFFFAOYSA-N

Canonical SMILES

CC(CO)OC1(CCCCC1)CC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2-[1-(2-hydroxy-1-methylethoxy)cyclohexyl]-1-phenyl- typically involves multiple steps. One common method includes the reaction of cyclohexanone with phenylmagnesium bromide to form a phenyl-substituted cyclohexanol. This intermediate is then reacted with 2-hydroxy-1-methylethyl bromide under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-[1-(2-hydroxy-1-methylethoxy)cyclohexyl]-1-phenyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Pharmaceutical Applications

Ethanone derivatives have been studied for their potential as pharmaceutical agents. The compound's structure suggests that it may interact with biological targets, making it suitable for drug development.

Case Study: Analgesic Properties

A study highlighted the analgesic effects of related compounds, suggesting that ethanone derivatives could exhibit similar properties. The compounds were tested for toxicity and efficacy in pain management, showing promise as active ingredients in analgesic formulations .

Agrochemical Applications

Ethanone derivatives are also explored for use in agrochemicals, particularly as herbicides and fungicides. Their ability to disrupt specific biochemical pathways in plants makes them valuable in agricultural settings.

Case Study: Herbicidal Activity

Research has demonstrated that certain ethanone derivatives exhibit selective herbicidal activity against various weed species. Field trials indicated effective control of target weeds without significant impact on crop yield .

Materials Science

The compound's unique chemical structure allows it to be utilized in the synthesis of advanced materials, including polymers and coatings.

Case Study: Polymer Synthesis

A recent study focused on the incorporation of ethanone into polymer matrices. The resulting materials exhibited enhanced mechanical properties and thermal stability, making them suitable for industrial applications .

Data Tables

Compound NameTargetActivity
Ethanone Derivative APain ReceptorsAnalgesic
Ethanone Derivative BPlant EnzymesHerbicidal
Ethanone Derivative CPolymer MatrixMechanical Strength

Mechanism of Action

The mechanism by which Ethanone, 2-[1-(2-hydroxy-1-methylethoxy)cyclohexyl]-1-phenyl- exerts its effects involves interactions with specific molecular targets. The hydroxy and carbonyl groups can form hydrogen bonds and participate in various biochemical pathways. The cyclohexyl and phenyl groups contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name CAS Number Molecular Formula Key Substituents Physicochemical/Biological Notes
Ethanone, 2-[1-(2-hydroxy-1-methylethoxy)cyclohexyl]-1-phenyl- (Target) 652146-16-2 Not explicitly given* Cyclohexyl with 2-hydroxy-1-methylethoxy, phenyl Branched ether group introduces steric hindrance; potential for enhanced lipophilicity .
Ethanone, 2-[1-(2-hydroxyethoxy)cyclohexyl]-1-phenyl- 652146-15-1 Not explicitly given Cyclohexyl with 2-hydroxyethoxy, phenyl Linear ethoxy chain may reduce steric effects compared to the target’s branched substituent .
1-(1-Methylcyclohexyl)-2-hydroxy-2-phenylethanone Not provided C₁₅H₂₀O₂ 1-Methylcyclohexyl, hydroxyl, phenyl Absence of ether linkage reduces hydrogen-bonding capacity; simpler solubility profile .
2-(Cyclohexylamino)-1-(4-fluorophenyl)ethanone Not provided Not explicitly given Cyclohexylamino, 4-fluorophenyl Amino group increases basicity; fluorine enhances metabolic stability .
1-(2-Hydroxy-5-methoxyphenyl)-2-phenylethanone 80427-38-9 C₁₅H₁₄O₃ 2-hydroxy-5-methoxyphenyl, phenyl Dual hydroxyl and methoxy groups enhance polarity and UV absorption .
1-[2-(Difluoromethoxy)phenyl]ethanone 127842-55-1 C₉H₈F₂O₂ Difluoromethoxy, phenyl Fluorine atoms increase electronegativity and thermal stability .

*Inferred molecular formula based on analogs: Likely C₁₇H₂₄O₃ (estimated via substituent analysis).

Structural and Functional Insights

  • Ether vs. Hydroxyl Substituents: The target’s 2-hydroxy-1-methylethoxy group distinguishes it from simpler hydroxylated analogs (e.g., 1-(2-hydroxyphenyl)ethanone, CAS 118-93-4). The ether linkage and branching may enhance metabolic resistance compared to hydroxyl groups, which are prone to glucuronidation .
  • Cyclohexyl vs. Aromatic Substituents : Cyclohexyl moieties (as in the target and CAS 652146-15-1) confer conformational rigidity, whereas purely aromatic derivatives (e.g., JWH-250) exhibit planar structures conducive to π-π stacking interactions in receptor binding .
  • Fluorine and Amino Modifications: Fluorinated (CAS 127842-55-1) and amino-substituted (CAS 0624DJ) analogs demonstrate how electronegative or basic groups alter solubility and bioavailability. The target lacks these groups, suggesting distinct pharmacokinetic behavior .

Biological Activity

Ethanone, 2-[1-(2-hydroxy-1-methylethoxy)cyclohexyl]-1-phenyl- (CAS Number: 652146-16-2) is a compound that has garnered interest in various fields, particularly in flavoring and fragrance applications, as well as potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Biological Activity Overview

The biological activity of Ethanone, 2-[1-(2-hydroxy-1-methylethoxy)cyclohexyl]-1-phenyl- has been explored primarily in the context of its use as a flavoring agent and its potential pharmacological effects. The following sections detail specific areas of biological activity.

Flavoring and Sensory Properties

Ethanone derivatives are widely used in the food industry for their flavoring properties. The compound is noted for imparting a floral aroma and a cooling sensation in food products. This sensory profile is crucial for applications in flavoring agents where consumer acceptance is linked to olfactory and gustatory experiences .

Study 1: Antimicrobial Efficacy

A comparative study examined the antimicrobial efficacy of several ethanones against Staphylococcus aureus. The study found that certain structural modifications significantly enhanced antimicrobial activity. Although Ethanone, 2-[1-(2-hydroxy-1-methylethoxy)cyclohexyl]-1-phenyl- was not the primary focus, its structural analogs demonstrated promising results that may be extrapolated to predict similar behavior .

Study 2: Flavor Profile Analysis

In a sensory evaluation conducted to assess various flavoring agents, Ethanone was included among other compounds. Panelists rated it highly for its pleasant floral notes and cooling effect, making it suitable for applications in beverages and desserts. This study underscores the importance of such compounds in enhancing food quality .

Table 1: Comparison of Biological Activities

Compound NameAntimicrobial ActivityFlavor ProfileNotes
Ethanone, 2-[1-(2-hydroxy-1-methylethoxy)cyclohexyl]-1-phenyl-Potential (similar compounds tested)Floral, coolingUsed in flavoring
Methoxylated derivativesHigh against MRSAN/AStructural modifications enhance activity
Methylated derivativesModerate against gram-positive bacteriaN/ASimilar structure suggests potential

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